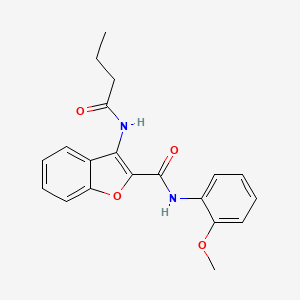

![molecular formula C21H16ClF3N2O2 B2553199 N-(3-氯-2-甲基苯基)-4-{[2-氧代-5-(三氟甲基)-1(2H)-吡啶基]甲基}苯甲酰胺 CAS No. 339025-34-2](/img/structure/B2553199.png)

N-(3-氯-2-甲基苯基)-4-{[2-氧代-5-(三氟甲基)-1(2H)-吡啶基]甲基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex benzamides typically involves multi-step reactions. For instance, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was achieved through a two-step process. Initially, N-(2,4-dichlorophenyl)-2-nitrobenzamide was refluxed with thionyl chloride in dry toluene to produce an intermediate. This intermediate was then treated with 2-methyl benzoic acid in the presence of triethylamine to yield the final product. The synthesis route is indicative of the methods that might be used for the synthesis of N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide, although specific details would differ due to the unique substituents and core structure of the target molecule .

Molecular Structure Analysis

The molecular structure of benzamides can be quite intricate, as demonstrated by the crystal structure analysis of the synthesized compounds. For example, the 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide crystallizes in the monoclinic space group P 21/c, with specific unit cell dimensions. The dihedral angle between the two aromatic rings in this compound is 82.32(4)°, which suggests a significant degree of spatial separation between the rings. Such structural analyses are crucial for understanding the three-dimensional conformation of N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide, which would influence its chemical reactivity and interactions .

Chemical Reactions Analysis

The reactivity of benzamides is influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect the chemical behavior of these compounds. Although the provided data does not include specific reactions for N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide, the synthesis and structural data from related compounds suggest that such molecules may participate in various organic reactions, including but not limited to nucleophilic substitution and hydrogen bonding interactions, as seen in the formation of infinite chains along the b axis in the case of N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides are closely tied to their molecular structures. The crystallographic data provided for the compounds indicates that the arrangement of atoms and the presence of specific functional groups can lead to distinct physical properties, such as crystallinity and melting points. The intermolecular hydrogen bonds observed in N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, which form infinite chains, are an example of how molecular interactions can influence the solid-state properties of these compounds. Such insights are valuable when predicting the behavior of N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide under various conditions .

科学研究应用

分子结构和相互作用研究

该化合物已包含在分析分子结构和相互作用的研究中。例如,Kubicki、Bassyouni 和 Codding (2000) 探索了抗惊厥烯胺酮中的氢键,提供了对分子构象和分子间相互作用的见解,这可能与理解类似化合物(如 N-(3-氯-2-甲基苯基)-4-{[2-氧代-5-(三氟甲基)-1(2H)-吡啶基]甲基}苯甲酰胺)在不同环境中的行为有关 (Kubicki, Bassyouni, & Codding, 2000).

药理应用和药物开发

多项研究专注于类似化合物的药理应用,这可以为理解 N-(3-氯-2-甲基苯基)-4-{[2-氧代-5-(三氟甲基)-1(2H)-吡啶基]甲基}苯甲酰胺 的潜在用途奠定基础。例如,Palanki 等人(2000 年)对抑制 NF-κB 和 AP-1 转录因子介导转录的化合物进行了构效关系研究,这可能阐明 N-(3-氯-2-甲基苯基)-4-{[2-氧代-5-(三氟甲基)-1(2H)-吡啶基]甲基}苯甲酰胺 可能影响的类似途径 (Palanki et al., 2000).

抗菌活性研究

对具有结构相似性的化合物的研究可以深入了解 N-(3-氯-2-甲基苯基)-4-{[2-氧代-5-(三氟甲基)-1(2H)-吡啶基]甲基}苯甲酰胺 的抗菌潜力。例如,Desai、Dodiya 和 Shihora (2011) 研究了一系列合成化合物的体外抗菌和抗真菌活性,这可能突出了 N-(3-氯-2-甲基苯基)-4-{[2-氧代-5-(三氟甲基)-1(2H)-吡啶基]甲基}苯甲酰胺 的类似特性 (Desai, Dodiya, & Shihora, 2011).

属性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N2O2/c1-13-17(22)3-2-4-18(13)26-20(29)15-7-5-14(6-8-15)11-27-12-16(21(23,24)25)9-10-19(27)28/h2-10,12H,11H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUDLFSIKRBSLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2553116.png)

![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2553122.png)

![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B2553128.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553130.png)

![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)

![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)

![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2553139.png)